5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(Z)-(4-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide
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Overview
Description
5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-(4-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a bromine atom, and a fluorophenyl group
Preparation Methods
The synthesis of 5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-(4-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves multiple steps, starting with the preparation of the benzodioxole ring system. This is typically achieved through the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole. Subsequent bromination and methoxylation steps introduce the bromine and methoxy groups, respectively.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Scientific Research Applications
5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-(4-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring system and the fluorophenyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include those with benzodioxole ring systems and halogenated phenyl groups. Examples include:
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 3,4-Methylenedioxyphenyl-2-propanol These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The presence of the bromine and fluorophenyl groups in 5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-(4-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE makes it unique and potentially more versatile in certain applications.
Properties
Molecular Formula |
C21H19BrFN3O6 |
---|---|
Molecular Weight |
508.3 g/mol |
IUPAC Name |
5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N-[(Z)-(4-fluorophenyl)methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H19BrFN3O6/c1-28-17-14(16(22)18(29-2)20-19(17)30-10-31-20)7-13-8-15(26-32-13)21(27)25-24-9-11-3-5-12(23)6-4-11/h3-6,9,13H,7-8,10H2,1-2H3,(H,25,27)/b24-9- |
InChI Key |
VULRSVHFQOCICZ-OPVMPGTRSA-N |
Isomeric SMILES |
COC1=C(C(=C(C2=C1OCO2)OC)Br)CC3CC(=NO3)C(=O)N/N=C\C4=CC=C(C=C4)F |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCO2)OC)Br)CC3CC(=NO3)C(=O)NN=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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